molecular formula C14H12N2O3S B11725487 3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B11725487
M. Wt: 288.32 g/mol
InChI Key: HXOOQJBNVDSVCS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general procedure involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of azo compounds, including this compound, often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, and they typically involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a dye and pigment due to its vibrant color properties.

    Biology: Investigated for its potential as a biological stain and in histological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one involves its interaction with molecular targets through the diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Another azo compound with similar structural features but different substituents.

    4-Hydroxy-3-methoxyphenylacetic acid: A related compound with a different functional group arrangement.

Uniqueness

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its thiophene ring and diazenyl group make it particularly interesting for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H12N2O3S/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,17H,1H3

InChI Key

HXOOQJBNVDSVCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CS2

Origin of Product

United States

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